![molecular formula C20H23ClN2O5S B320209 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide CAS No. 5836-46-4](/img/structure/B320209.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-dimethylphenoxy group, a morpholinylsulfonylphenyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of 4-chloro-3,5-dimethylphenol: This can be achieved by chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The 4-chloro-3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.
Amidation: The 2-(4-chloro-3,5-dimethylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 4-morpholin-4-ylsulfonylaniline in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems for monitoring and controlling reaction conditions.
化学反应分析
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted phenoxy derivatives.
科学研究应用
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It may serve as a tool compound in biological studies to investigate the effects of specific chemical modifications on biological activity.
Industrial Applications: The compound could be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the morpholinylsulfonyl group suggests potential interactions with sulfonamide-binding sites, while the phenoxy and acetamide groups may contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylsulfonylphenyl)acetamide: Similar structure but with a methylsulfonyl group instead of a morpholinylsulfonyl group.
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a morpholinylsulfonyl group.
Uniqueness
The presence of the morpholinylsulfonyl group in 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide distinguishes it from other similar compounds, potentially offering unique binding interactions and biological activities. This structural feature may enhance its solubility, stability, and specificity for certain molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
5836-46-4 |
|---|---|
分子式 |
C20H23ClN2O5S |
分子量 |
438.9 g/mol |
IUPAC 名称 |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H23ClN2O5S/c1-14-11-17(12-15(2)20(14)21)28-13-19(24)22-16-3-5-18(6-4-16)29(25,26)23-7-9-27-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
InChI 键 |
DTRJAGGESGSWTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320127.png)
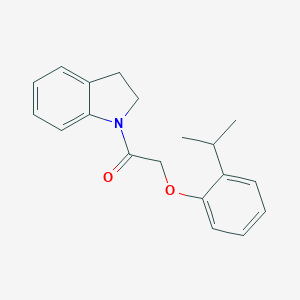

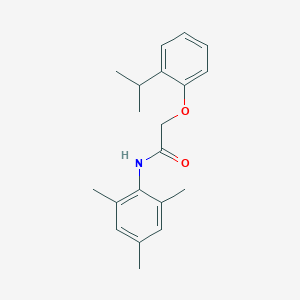
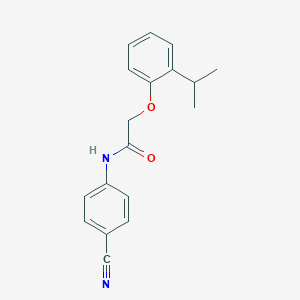
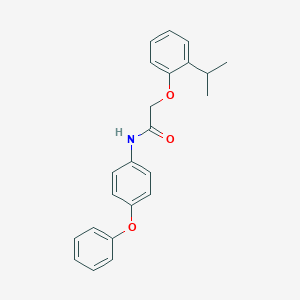
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B320141.png)
![5-Benzyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320143.png)
![N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B320145.png)
![2-(2-isopropylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320147.png)
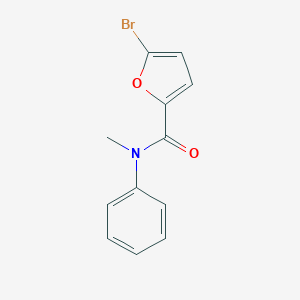
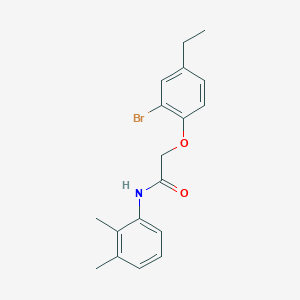
![(6E)-6-[(4-ethoxyphenyl)hydrazinylidene]-4-propan-2-ylcyclohexa-2,4-dien-1-one](/img/structure/B320151.png)
![(6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one](/img/structure/B320154.png)
